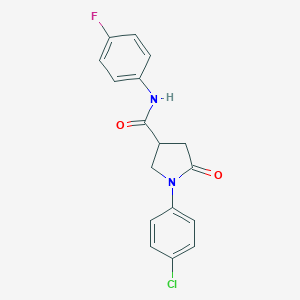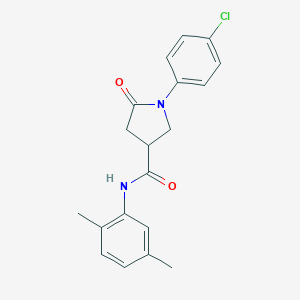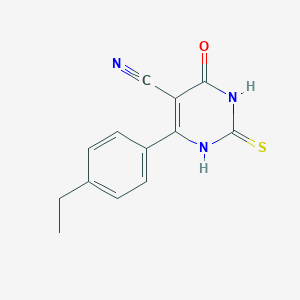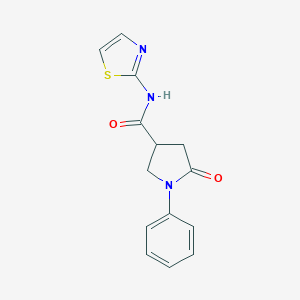![molecular formula C31H26N2O5 B392207 1,7-DIETHYL-4-(2-NITROPHENYL)-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE](/img/structure/B392207.png)
1,7-DIETHYL-4-(2-NITROPHENYL)-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple phenyl groups, a nitro group, and an aza-tricyclic core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Aza-Tricyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the aza-tricyclic core.
Introduction of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Addition of Nitro Group: The nitro group is added via nitration reactions using reagents such as nitric acid and sulfuric acid.
Ethylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
化学反応の分析
Types of Reactions
1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,7-Diethyl-4-(2-amino-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en : Similar structure but with an amino group instead of a nitro group.
- 1,7-Diethyl-4-(2-hydroxy-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en : Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The tricyclic structure also contributes to its unique properties, making it a valuable compound for various research applications.
特性
分子式 |
C31H26N2O5 |
|---|---|
分子量 |
506.5g/mol |
IUPAC名 |
1,7-diethyl-4-(2-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C31H26N2O5/c1-3-30-23(19-13-7-5-8-14-19)24(20-15-9-6-10-16-20)31(4-2,29(30)36)26-25(30)27(34)32(28(26)35)21-17-11-12-18-22(21)33(37)38/h5-18,25-26H,3-4H2,1-2H3 |
InChIキー |
DYGSLDJMGUBSDS-UHFFFAOYSA-N |
SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-])C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
正規SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-])C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-{3-nitrophenyl}acetamide](/img/structure/B392125.png)


![4-butoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392133.png)



![5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B392139.png)
![Ethyl [(5-{3-nitrobenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B392142.png)
![4-bromo-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide](/img/structure/B392143.png)

![ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392145.png)
![2-[(2E)-2-[(4-pentoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B392147.png)
